![molecular formula C9H8FNO2S B2640471 [(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile CAS No. 1325306-08-8](/img/structure/B2640471.png)
[(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile
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Description
Scientific Research Applications
Nucleophilic Fluorination Reactions
One significant application involves nucleophilic fluorination reactions, where sulfonium borane compounds react with fluoride anions in MeOH/H2O mixtures to afford fluoroborate compounds. This method is potentially applicable to a wide range of nucleophilic fluorination procedures that involve wet fluoride sources (Haiyan Zhao & F. Gabbaï, 2011).
Electrochemical Methods
Electrochemical methods for synthesizing vinyl fluorides involve the electrolytic reduction of fluoro-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of fluoro-arylethylenes. This process highlights the role of acetonitrile in facilitating bond cleavages and formations under electrochemical conditions (A. Kunugi et al., 1993).
Polymerization and Electrochemical Capacitors
The electrochemical polymerization of thiophene derivatives in ionic liquids and acetonitrile has been explored, leading to the development of electroactive polymers suitable for various applications, including electrochemical capacitors. This research underscores the versatility of acetonitrile as a solvent for synthesizing and studying conductive polymers (E. Naudin et al., 2002).
Silver-Catalyzed Cyclizations
Silver-catalyzed cyclization of sulfones to form dihydrofurans is another notable application, showcasing acetonitrile's role in facilitating metal-catalyzed cyclizations at ambient temperatures. This process is valuable for synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (R. R. Tata & M. Harmata, 2016).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds through nucleophilic displacement reactions using fluoride ions in acetonitrile demonstrates the utility of acetonitrile in mediating reactions involving challenging fluorination steps. This method has implications for synthesizing fluorinated analogs of sugars and other bioactive molecules (T. Haradahira et al., 1984).
properties
IUPAC Name |
2-(2-fluoro-4-methylphenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHSGWSIZDRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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